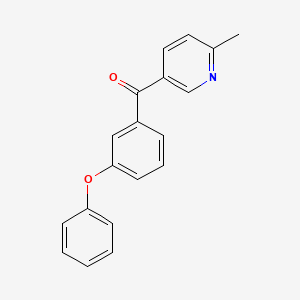
2-Methyl-5-(3-phenoxybenzoyl)pyridine
Descripción general
Descripción
2-Methyl-5-(3-phenoxybenzoyl)pyridine, also known as MPBP, is a chemical compound that has been studied extensively due to its potential applications in scientific research. It is a pyridine derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been investigated in detail.
Aplicaciones Científicas De Investigación
Flow Synthesis in Medicinal Chemistry
MPBP can be synthesized using a flow chemistry approach, which offers advantages over traditional batch processes, such as shorter reaction times, increased safety, and reduced waste . This method is particularly useful in medicinal chemistry, where MPBP derivatives may serve as intermediates in drug development.
Green Chemistry and Catalysis
The synthesis of MPBP via α-methylation of substituted pyridines can be achieved using Raney® nickel as a catalyst in a continuous flow setup . This process aligns with the principles of green chemistry, emphasizing the reduction of hazardous substances and waste in chemical synthesis.
Organic Synthesis Optimization
MPBP and its derivatives are valuable in organic synthesis. Researchers have explored novel synthesis routes to produce related compounds, such as 2-methyl-5-ethylpyridine, from cyclic acetaldehyde ammonia trimer (AAT), highlighting the importance of MPBP in developing new synthetic methodologies .
Pharmaceutical Intermediates
MPBP serves as an intermediate in the production of vitamin B3 (nicotinic acid and nicotinamide), showcasing its role in the pharmaceutical industry. The compound’s versatility allows for its application in various synthesis routes for essential vitamins .
Polymer and Resin Production
The chemical structure of MPBP makes it suitable for use in the production of polymers and resins. Its derivatives, such as 2-methyl-5-vinylpyridine, are intermediates in creating materials with specific properties for industrial applications .
Agrochemicals and Fine Chemicals
MPBP’s derivatives are utilized in the agrochemical industry for synthesizing pesticides and herbicides. Additionally, its application in fine chemicals demonstrates its broad utility across different sectors .
Propiedades
IUPAC Name |
(6-methylpyridin-3-yl)-(3-phenoxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO2/c1-14-10-11-16(13-20-14)19(21)15-6-5-9-18(12-15)22-17-7-3-2-4-8-17/h2-13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDNIDVPEHAMPHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)C2=CC(=CC=C2)OC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{2-[2-Chloro-4-(tert-pentyl)phenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1453074.png)

![3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine](/img/structure/B1453078.png)
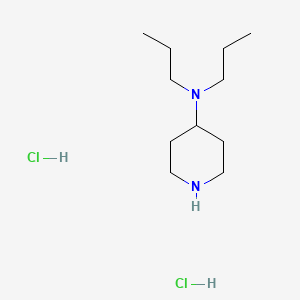
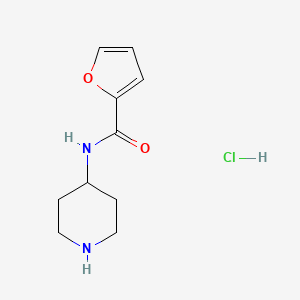
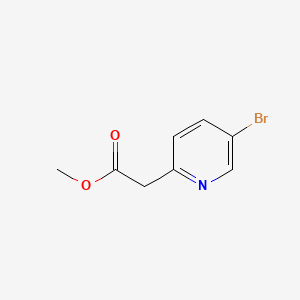

![5-Chloro-8-iodoimidazo[1,2-a]pyridine](/img/structure/B1453088.png)

![8-((Benzyloxy)carbonyl)-8-azabicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B1453090.png)
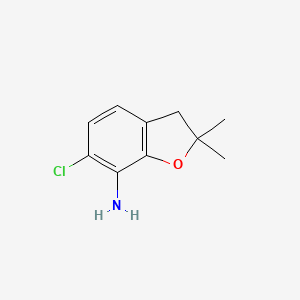
![3-[(dimethyl-1H-1,2,4-triazol-1-yl)methyl]piperidine](/img/structure/B1453094.png)

